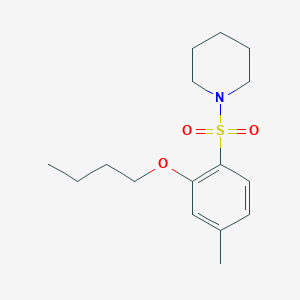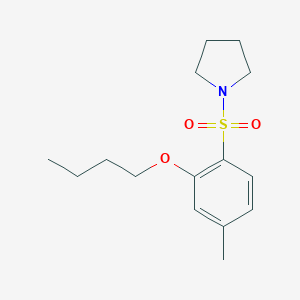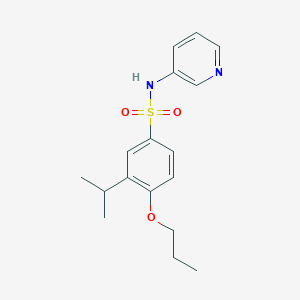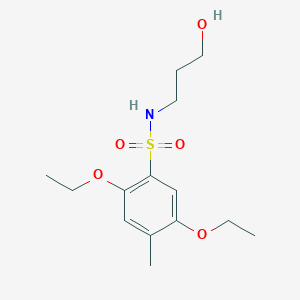
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, also known as DHMEQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DHMEQ is a sulfonamide derivative that inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide inhibits the activity of NF-κB by binding to the cysteine residues of the p65 subunit of NF-κB, which prevents the translocation of NF-κB from the cytoplasm to the nucleus. This leads to the inhibition of NF-κB-dependent gene expression, which results in the suppression of inflammation, cell survival, and immune response.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have immunomodulatory effects by suppressing the activation of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a small molecule inhibitor that can be easily synthesized and purified. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against NF-κB. However, 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. One potential direction is to develop more potent and selective inhibitors of NF-κB that have improved solubility and pharmacokinetic properties. Another potential direction is to investigate the therapeutic potential of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and immunomodulatory effects of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. Finally, more studies are needed to evaluate the safety and efficacy of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in preclinical and clinical trials.
Métodos De Síntesis
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of p-methylbenzenesulfonyl chloride with 3-hydroxypropylamine to obtain 4-methyl-N-(3-hydroxypropyl)benzenesulfonamide. This intermediate is then reacted with diethyl oxalate to obtain 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide). The purity of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be improved using column chromatography.
Aplicaciones Científicas De Investigación
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H23NO5S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)15-7-6-8-16/h9-10,15-16H,4-8H2,1-3H3 |
Clave InChI |
MHJIRXRPFJTKSF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO |
SMILES canónico |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



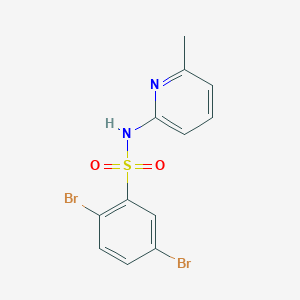
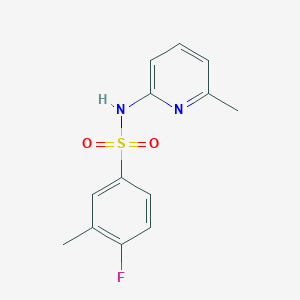
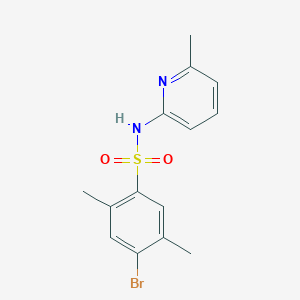
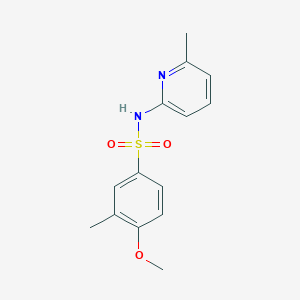
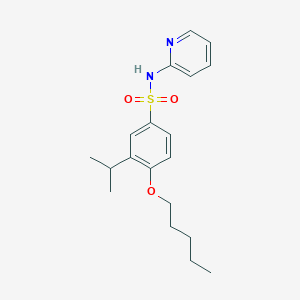
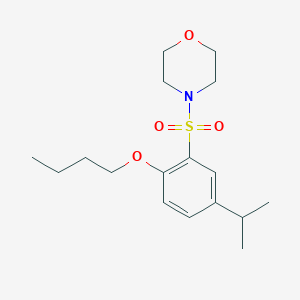
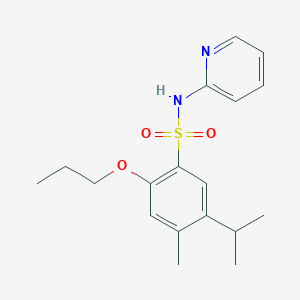
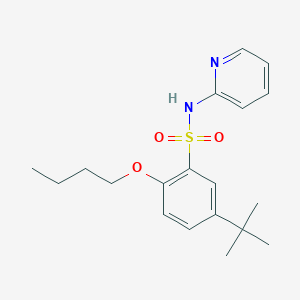
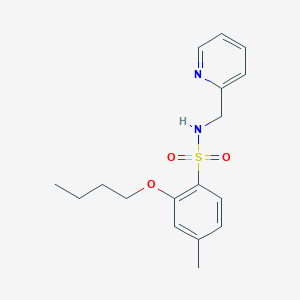
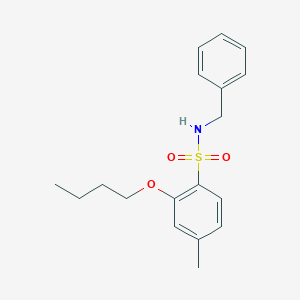
![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
